molecular formula C15H12N4O2S2 B2597346 N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide CAS No. 304684-94-4

N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide

Cat. No. B2597346
M. Wt: 344.41
InChI Key: ATZUYLZSVOGEAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C15H12N4O2S2 and its molecular weight is 344.41. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

The compound N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide, due to its unique structural features, has been a focus of synthetic and medicinal chemistry research. A study by Patel et al. (2015) outlines the synthesis of novel heterocyclic compounds incorporating furan and triazolothiadiazole motifs, characterized by spectral studies, and evaluated for their antimicrobial activities against both gram-positive and gram-negative bacteria, as well as fungi (Patel, H. S., & Shah, P., 2015). Similarly, Shiradkar and Kale (2006) explored the synthesis of condensed bridgehead nitrogen heterocyclic systems, including triazolothiadiazoles, for their bioactivity, demonstrating the compound's potential in antimicrobial and antitubercular applications (Shiradkar & Kale, 2006).

Antiviral and Anticancer Properties

Further extending the compound's utility, Khan et al. (2014) synthesized a series of fused 1,2,4-triazoles, including derivatives of N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide, to evaluate their antiviral activity against HIV-1 and HIV-2. Docking studies highlighted the interaction of these compounds with key amino acids in the reverse transcriptase binding site of HIV-1, indicating a novel approach for antiviral drug development (Khan, Hameed, Al-Masoudi, Abdul-Reda, & Simpson, 2014). Özdemir et al. (2011) synthesized benzothiazolyl-amide derivatives to investigate their antimicrobial activities, contributing to the understanding of the compound's potential in combating resistant microbial strains (Özdemir, Kaplancıklı, Turan-Zitouni, Altıntop, & Demirci, 2011).

Neuroprotective and Anticonvulsant Effects

Additionally, compounds featuring the N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide motif have been evaluated for their neuroprotective and anticonvulsant activities. Azam et al. (2010) synthesized a series of thiazolotriazolopyrimidine derivatives to assess their anti-Parkinsonian and neuroprotective potential in mouse models, demonstrating significant activity in haloperidol-induced catalepsy and oxidative stress, suggesting a promising direction for Parkinson's disease treatment (Azam, El-gnidi, Alkskas, & Ahmed, 2010).

Material Science and Energetic Materials

In the realm of material science, the structural motifs related to N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide have been utilized in the synthesis of insensitive energetic materials. Yu et al. (2017) reported on the synthesis of N-trinitroethylamino derivatives and energetic salts based on related furazan compounds, showcasing moderate thermal stabilities and insensitivity towards impact and friction, which could have implications for the development of safer energetic materials (Yu, Cheng, Ju, Lu, Lin, & Yang, 2017).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S2/c20-13(16-8-10-4-3-7-21-10)9-22-14-17-18-15-19(14)11-5-1-2-6-12(11)23-15/h1-7H,8-9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZUYLZSVOGEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=C3SCC(=O)NCC4=CC=CO4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(furan-2-ylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.